Enantiomer-Dependent Biological Potency: (R) vs. (S) Configuration at Piperidin-3-yl Position Drives 100-Fold Difference in Anticancer Activity
In a study of platinum–acridine anticancer agents incorporating an N-(piperidin-3-yl) linker, the (R)-enantiomer (P2-6R) exhibited an IC50 of 16±1 nM against NCI-H460 lung cancer cells and 17±1 nM against A549 lung cancer cells, representing approximately 100-fold greater potency than the corresponding (S)-enantiomer (P2-6S) [1]. The (R)-enantiomer accumulated in A549 cells at a significantly faster rate and produced DNA adduct levels approximately 50-fold higher than the (S)-enantiomer [1]. This demonstrates that the stereochemical configuration at the piperidin-3-yl carbon is a critical determinant of target engagement and cellular pharmacology in this scaffold class [1].
| Evidence Dimension | Anticancer cellular potency (IC50) as a function of piperidin-3-yl absolute configuration |
|---|---|
| Target Compound Data | Not directly tested as a standalone agent; the (S)-piperidin-3-yl motif in a platinum–acridine context (P2-6S) was substantially less active |
| Comparator Or Baseline | (R)-N-(piperidin-3-yl) platinum–acridine analog P2-6R: IC50 16±1 nM (NCI-H460), 17±1 nM (A549) |
| Quantified Difference | Approximately 100-fold difference in IC50 between enantiomers in the same scaffold class |
| Conditions | NCI-H460 and A549 non-small cell lung cancer cell lines; cytotoxicity assay (Angew. Chem. Int. Ed. 2020) |
Why This Matters
Selection of the correct enantiomer is essential because enantiomers within this scaffold class display profoundly different biological activities; procurement of the (S)-enantiomer ensures reproducible stereochemical identity in structure-activity relationship studies.
- [1] Zhang S, et al. Discovery of a Chiral DNA-Targeted Platinum–Acridine Agent with Potent Enantioselective Anticancer Activity. Angewandte Chemie International Edition, 2020. DOI: 10.1002/anie.202009983. View Source
